Methyl 7-chloro-1-oxoisoindoline-4-carboxylate
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Overview
Description
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-1-oxoisoindoline-4-carboxylate typically involves the reaction of 7-chloroisatin with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the Ugi reaction of 2-formylbenzoic acids, amines, and isocyanides .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-1-oxoisoindoline-4-carboxylate
- Methyl 7-chloro-1-oxoisoindoline-5-carboxylate
- Methyl 1-oxoisoindoline-5-carboxylate
Uniqueness
Methyl 7-chloro-1-oxoisoindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7-position and the ester group at the 4-position make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 7-chloro-1-oxo-2,3-dihydroisoindole-4-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)5-2-3-7(11)8-6(5)4-12-9(8)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
WRRNMMGYVHNNKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNC(=O)C2=C(C=C1)Cl |
Origin of Product |
United States |
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